molecular formula C12H3FN4 B1342791 2-Fluoro-7,7,8,8-tetracyanoquinodimethane CAS No. 69857-37-0

2-Fluoro-7,7,8,8-tetracyanoquinodimethane

Cat. No. B1342791
CAS RN: 69857-37-0
M. Wt: 222.18 g/mol
InChI Key: BXPLEMMFZOKIHP-UHFFFAOYSA-N
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Description

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a chemical compound that can be used as an intermediate and impurity in pharmaceuticals . It is also used as a dopant in the fabrication of organic semiconductors .


Synthesis Analysis

The synthesis of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane involves cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione. Further reactions with malononitrile using the Lehnert reagent yield the corresponding tetracyanoquinodimethane (TCNQ) derivatives .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane is C12H3FN4, and its molecular weight is 222.18 . The molecule is planar, with D2h symmetry .


Chemical Reactions Analysis

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor. It forms charge-transfer complexes with a variety of electron-donor molecules as well as metal ions . The molecule is easily reduced to give a blue-colored radical anion .


Physical And Chemical Properties Analysis

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The melting point ranges from 215.0 to 219.0°C .

Scientific Research Applications

Molecular Interaction and Structural Analysis

The fluoro-substituted 7,7,8,8-tetracyanoquinodimethane (TCNQ) molecules, including 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, are studied for their intramolecular and intermolecular interactions in crystal structures. The molecular geometry of these structures is influenced by the degree of fluorination, leading to specific intramolecular bonds such as the N[triple-bond]C...F-C π-hole tetrel bond. Additionally, energy framework analysis along the respective transport planes offers insights into the energetic distribution within this class of molecules, which is crucial for understanding and predicting the behavior of these materials in various applications (Shukla et al., 2019).

Tuning Magnetic Properties

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is used to fine-tune the magnetic properties of certain cationic moieties. For instance, its interaction with [CoII(Fctp)2]2+ leads to different spin-crossover behavior and magnetic properties due to the influence of supramolecular interactions between the cationic moiety and the TCNQ derivatives. Such applications are critical for designing materials with specific magnetic characteristics for use in technology and industry (Xie et al., 2020).

Impact on Electrical and Optical Properties

The addition of fluorine atoms to the tetracyanoquinodimethane framework, as seen in 2-Fluoro-7,7,8,8-tetracyanoquinodimethane, affects the structural, vibrational, and electronic properties of the molecule. Specifically, fluorination leads to reduced electrical and optical band gaps, which can be leveraged in the design of organic semiconductors for electronic device applications, highlighting the molecule's potential in the field of material science and engineering (Umar et al., 2021).

Safety And Hazards

2-Fluoro-7,7,8,8-tetracyanoquinodimethane is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

The future directions of 2-Fluoro-7,7,8,8-tetracyanoquinodimethane research are likely to focus on its use in the fabrication of organic semiconductors . Its ability to form charge-transfer complexes with a variety of electron-donor molecules makes it a promising candidate for the development of new materials in the field of electronics .

properties

IUPAC Name

2-[4-(dicyanomethylidene)-3-fluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3FN4/c13-12-3-8(9(4-14)5-15)1-2-11(12)10(6-16)7-17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPLEMMFZOKIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599533
Record name 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-7,7,8,8-tetracyanoquinodimethane

CAS RN

69857-37-0
Record name 2,2'-(2-Fluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-7,7,8,8-tetracyanoquinodimethane
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Wang, Z Sun, Y Zhou, W Deng - ChemPhysChem, 2023 - Wiley Online Library
Tetracyanoquinodimethane (TCNQ) electrode material has achieved excellent performance in aqueous zinc‐ion batteries (AZIBs). However, fundamental understanding about effect of …
H Xie, KR Vignesh, X Zhang, KR Dunbar - Journal of Materials …, 2020 - pubs.rsc.org
TCNQ (7,7,8,8-tetracyanoquinodimethane) anion-radical derivatives were used to fine tune the magnetic properties of the [CoII(Fctp)2]2+ (Fctp = 4′-(2-ferrocenyl)-2,2′:6′2′′-…
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
NT Vo, AM Bond, LL Martin - Inorganica Chimica Acta, 2020 - Elsevier
Exploitation of ligand substituent effects provides a method for systematically tuning the properties of inorganic compounds. Thus, fluorination of TCNQ (TCNQ = 7,7,8,8-…
NT Vo, LL Martin, AM Bond - ChemElectroChem, 2019 - Wiley Online Library
The electrochemistry of TCNQF (2‐fluoro‐7,7,8,8‐tetracyanoquinodimethane) in acetonitrile (0.1 M Bu 4 NPF 6 ) in the presence of either Co 2+ or Ni 2+ is reported. Cyclic voltammetry …
H Hase, M Berteau-Rainville, S Charoughchi… - Applied Physics …, 2022 - pubs.aip.org
We would like to correct a computational error in the calculations of the broadening of the density of states (DOS) due to an error in the code found after the publication of our manuscript…
Number of citations: 4 pubs.aip.org
H Hase, M Berteau-Rainville, S Charoughchi… - Applied Physics …, 2021 - pubs.aip.org
Molecular p-doping allows for an increase in the conductivity of organic semiconductors, which is regularly exploited in thermoelectric devices. Upon doping, integer and fractional …
Number of citations: 12 pubs.aip.org
KA Ivshin, AP Fedonin, RG Zinnatullin… - Russian Journal of …, 2022 - Springer
A series of 1 : 1 cocrystals of weak donor–acceptor complexes between toluene and fluorinated derivatives of tetracyanoquinodimethane with alternating donor and acceptor …
P Hu, K Du, F Wei, H Jiang, C Kloc - Crystal Growth & Design, 2016 - ACS Publications
The methodologies of searching for novel organic charge transfer binary compounds and large-size crystal growth, in the case that only the two starting organic substances are known …
Number of citations: 142 0-pubs-acs-org.brum.beds.ac.uk
T Ma, BX Dong, JW Onorato, J Niklas… - Journal of Polymer …, 2021 - Wiley Online Library
Molecular doping of conjugated polymers (CPs) plays a vital role in optimizing organic electronic and energy applications. For the case of organic thermoelectrics, it is commonly …
Z Hussain - 2021 - researchrepository.rmit.edu.au
This chapter gives an overview of 7, 7, 8, 8-Tetracyanoquinodimethane (TCNQ) and its fluorinated analogue (TCNQFx). The chapter discusses the different fabrication routes for the …
Number of citations: 2 researchrepository.rmit.edu.au

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